molecular formula C25H27N3 B2716335 2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine CAS No. 204203-16-7

2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine

Cat. No. B2716335
CAS RN: 204203-16-7
M. Wt: 369.512
InChI Key: NAOKKJATLKPZMH-CRYYDKFDSA-N
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Description

2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine is a chemical compound that has been used in various studies and experiments . It is often used in the synthesis of cationic bis(imino)pyridine iron and cobalt complexes .


Synthesis Analysis

The synthesis of this compound involves the creation of cationic bis(imino)pyridine iron and cobalt complexes . These complexes are described as [LMCl (D)]SbF6 (D = CH3CN or thf) and [LM (R2acac)]SbF6 (R = CH3, CF3, Ph), where L = 2,6-bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine, M = Fe or Co .


Molecular Structure Analysis

The molecular structure of this compound is complex and has been characterized in various studies . It forms part of the structure of cationic bis(imino)pyridine iron and cobalt complexes .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For example, it has been used in the synthesis of cationic bis(imino)pyridine iron and cobalt complexes . These complexes have been found to be highly active ethylene polymerisation catalysts when activated with MAO .

Scientific Research Applications

Catalysis and Polymerization

This compound serves as a ligand for transition metal complexes, which are utilized in catalytic processes and the polymerization of olefins. For instance, its iron and cobalt complexes are instrumental in ethylene polymerization, producing polymers with different molecular weights and properties. This versatility is attributed to the steric and electronic effects of the ligands, influencing the activity and selectivity of the catalytic system (Kaul et al., 2002), (Pelascini et al., 2006).

Luminescent Materials

The compound has also been applied in the synthesis of luminescent materials. Cadmium and zinc complexes of 2,6-bis[1-(2,6-dimethylphenylimino)ethyl]pyridine exhibit strong luminescence, making them potential candidates for applications in optical devices and sensors. The luminescent properties are attributed to ligand-centered π*−π transitions, enhanced by the metal centers in these complexes (Fan et al., 2004).

Supramolecular Chemistry

In supramolecular chemistry, the structural flexibility and electronic characteristics of 2,6-bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine and its derivatives facilitate the formation of complex structures with potential applications in molecular recognition, sensing, and as components of supramolecular assemblies. These applications harness the ability of such ligands to coordinate with various metals, forming structures with unique properties and functions (Arora & Pedireddi, 2003).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-[6-[N-(2,6-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3/c1-16-10-7-11-17(2)24(16)26-20(5)22-14-9-15-23(28-22)21(6)27-25-18(3)12-8-13-19(25)4/h7-15H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOKKJATLKPZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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